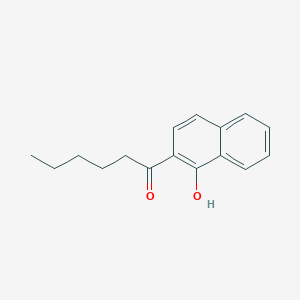

1-(1-Hydroxynaphthalen-2-YL)hexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

67013-65-4 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1-(1-hydroxynaphthalen-2-yl)hexan-1-one |

InChI |

InChI=1S/C16H18O2/c1-2-3-4-9-15(17)14-11-10-12-7-5-6-8-13(12)16(14)18/h5-8,10-11,18H,2-4,9H2,1H3 |

InChI Key |

BNMJYKYBGFJSQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Hydroxynaphthalen 2 Yl Hexan 1 One and Analogues

Acylation Strategies for Direct Synthesis

The introduction of an acyl group onto an aromatic ring is a fundamental transformation in organic synthesis, and the preparation of 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one is no exception. Friedel-Crafts acylation and its variants stand out as the most direct and widely employed methods.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones. organic-chemistry.org It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Traditional Friedel-Crafts acylation heavily relies on the use of strong Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). organic-chemistry.orgresearchgate.net These catalysts activate the acylating agent, typically an acyl chloride or anhydride, rendering it sufficiently electrophilic to attack the electron-rich naphthalene (B1677914) ring. masterorganicchemistry.comyoutube.com The reaction between 1-naphthol (B170400) and hexanoyl chloride in the presence of AlCl₃ would be a standard approach to synthesize this compound. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, enhancing its electrophilicity and facilitating the formation of an acylium ion or a reactive acyl chloride-Lewis acid complex. youtube.com This electrophile is then attacked by the aromatic ring. youtube.com

A study on the acylation of phenols and naphthols highlighted the use of a modified ZnCl₂ on Al₂O₃ as a catalyst, demonstrating a practical method for the synthesis of ortho-C-acylated hydroxyaromatic compounds. rsc.orgdntb.gov.ua This method emphasizes regioselectivity towards the ortho position relative to the hydroxyl group. rsc.org

Table 1: Classical Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Key Features |

| AlCl₃ | Acyl chlorides, Anhydrides | Strong Lewis acid, widely used, can lead to side reactions. organic-chemistry.orgmasterorganicchemistry.com |

| ZnCl₂ | Acyl chlorides, Carboxylic acids | Milder Lewis acid, often requires higher temperatures. researchgate.netrsc.org |

| Modified ZnCl₂ on Al₂O₃ | Carboxylic acids | Heterogeneous catalyst, promotes ortho-acylation, solvent-free conditions. rsc.orgdntb.gov.ua |

| BF₃·(C₂H₅)₂O | Carboxylic acids | Effective under microwave conditions for ortho-acylation. researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net In the context of acylation, microwave irradiation has been successfully employed for the direct ortho-acylation of phenols and naphthols. researchgate.net For instance, the solventless acylation of phenol (B47542) and naphthol derivatives with various organic acids using BF₃·(C₂H₅)₂O as a catalyst under microwave conditions resulted in high yields of the o-acylated products in a very short time. researchgate.net This methodology has been applied to the synthesis of related compounds like 1-(1-hydroxynaphthalen-2-yl)ethan-1-one, suggesting its potential applicability for the synthesis of the hexanoyl derivative. targetmol.com Another study details the microwave-assisted synthesis of substituted pyrroles, showcasing the versatility of this technology in heterocyclic chemistry. mdpi.commdpi.com

A study on the synthesis of 1,5-benzo-, naphtho-, and pyridodiazepines also utilized microwave-assisted acid catalysis, achieving excellent yields in a one-step reaction. nih.gov The use of microwave irradiation in the synthesis of 1-amidoalkyl-2-naphthols has also been reported to be efficient. researchgate.net

The regioselectivity of Friedel-Crafts acylation on substituted naphthalenes, such as hydroxynaphthalenes, is a critical aspect to consider. The hydroxyl group is a strongly activating, ortho-, para-directing group. In the case of 1-naphthol, acylation can potentially occur at the C2 and C4 positions. However, steric hindrance can play a significant role in determining the final product distribution. stackexchange.com

Research has shown that the acylation of 1-naphthol often leads to the formation of the 2-acyl derivative as the major product. rsc.org This preference for ortho-acylation is attributed to the formation of a chelate intermediate between the hydroxyl group, the acylating agent, and the Lewis acid catalyst, which directs the electrophile to the adjacent position. A theoretical study on the Friedel-Crafts benzoylation of aromatic compounds using density functional theory (DFT) has been conducted to understand the reactivity and regioselectivity. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For example, using a modified ZnCl₂ on Al₂O₃ catalyst under solvent-free and microwave conditions has been shown to be highly regioselective for the ortho-C-acylation of phenol and naphthol derivatives. rsc.orgdntb.gov.ua

Modified Acylation Protocols for Substituted Derivatives

To improve yields, selectivity, and environmental friendliness, various modified acylation protocols have been developed. These often involve the use of alternative catalysts or reaction conditions. For example, the use of solid acid catalysts can simplify product purification and catalyst recovery. rsc.org

Mechanochemical methods, such as ball milling, have also been explored for Friedel-Crafts acylation, offering a solvent-free and environmentally benign alternative to traditional solution-phase reactions. nih.gov Furthermore, intramolecular Friedel-Crafts acylation is a powerful strategy for the synthesis of cyclic ketones and has been utilized in the total synthesis of various natural products. nih.gov

Multi-Component Reactions Incorporating the Naphthalene-Ketone Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to molecular diversity. beilstein-journals.org While direct multi-component syntheses of this compound are not extensively reported, the naphthalene-ketone moiety is a valuable building block in such reactions.

For instance, aminobenzylnaphthols, derived from 2-naphthol (B1666908), have been used in consecutive Betti/Bargellini multi-component reactions to synthesize novel naphtho[1,2-f] rsc.orgresearchgate.netoxazepine scaffolds. chemicalpapers.com The Kabachnik-Fields reaction, a three-component reaction, provides a route to α-aminophosphonates, and has been applied to heterocyclic ketones. beilstein-journals.org Pseudo-multicomponent reactions, where one reactant participates in multiple steps, have also been developed for the synthesis of complex heterocyclic systems. rsc.orgnih.gov

These examples highlight the potential for developing novel MCRs that could directly incorporate or lead to the formation of the this compound structure or its derivatives, opening avenues for the rapid generation of compound libraries for further investigation.

Condensation Reactions with Aldehydes and Ketones (e.g., Chalcone (B49325) Synthesis)

A primary method for constructing analogues of this compound involves condensation reactions, particularly the Claisen-Schmidt condensation, to form chalcones. nih.govneliti.com Chalcones are α,β-unsaturated ketones that serve as versatile intermediates in the synthesis of various flavonoids and other biologically active molecules. acs.org

The general strategy involves the reaction of a substituted 2-acetylnaphthalene (B72118), such as 1-hydroxy-2-acetylnaphthalene, with an appropriate aldehyde in the presence of a base, typically potassium hydroxide (B78521) or sodium hydroxide, in a protic solvent like methanol (B129727) or ethanol. nih.gov The reaction proceeds through an aldol (B89426) condensation mechanism, followed by dehydration to yield the chalcone. neliti.com

For instance, various chalcone derivatives have been synthesized by treating 2-acetylnaphthalene with different substituted benzaldehydes. This approach allows for the introduction of a wide range of substituents on the aromatic ring originating from the aldehyde, leading to a diverse library of chalcone analogues. nih.govacs.org Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. asianinstituteofresearch.org

Table 1: Examples of Chalcone Synthesis from Naphthalene Derivatives

| Starting Ketone | Aldehyde | Condensing Agent | Product | Reference |

|---|---|---|---|---|

| 2-Acetylnaphthalene | Benzaldehyde | KOH in Methanol | 1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one | nih.gov |

| 2-Acetylnaphthalene | Substituted Benzaldehydes | KOH in Methanol | Substituted 1-(Naphthalen-2-yl)-3-arylprop-2-en-1-ones | |

| 1-(2',4'-difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH | Substituted Chalcones | nih.gov |

| Acetophenone derivative | Benzaldehyde derivative | 40% NaOH in Ethanol | Substituted Chalcones | nih.gov |

| 2-acetyl thiophene | Substituted aldehydes | aq. KOH in ethanol | Thiophene-containing chalcones | neliti.com |

Mannich Reactions and Related Aminomethylation Processes

Mannich reactions provide a powerful tool for introducing aminomethyl groups into the naphthalene core, which can then be further modified. researchgate.net In the context of 1-(1-hydroxynaphthalen-2-yl)ethanone, the Mannich reaction typically involves the treatment of the phenolic ketone with formaldehyde (B43269) and a primary or secondary amine. researchgate.net

Research has shown that the aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone with formaldehyde and various secondary amines (such as morpholine, piperidine, and piperazine) selectively occurs at the 4-position of the naphthalene ring. researchgate.net This regioselectivity is a key feature of this transformation. The resulting β-amino ketone, known as a Mannich base, is a versatile intermediate. youtube.com

These Mannich bases can undergo further transformations. For example, they can be used as precursors for vinyl ketones through a two-step process involving quaternization of the amine with methyl iodide, followed by base-induced elimination. youtube.com A novel Heck-type reaction has also been developed using ketone Mannich bases as precursors for enones, leading to the synthesis of chalcones. nih.gov Furthermore, enantioselective photoenolization/Mannich (PEM) reactions of ortho-alkyl aromatic ketones have been developed using chiral catalysts, offering a route to stereochemically defined products. nih.gov

Table 2: Selected Mannich Bases Derived from 1-(1-Hydroxynaphthalen-2-yl)ethanone

| Amine | Product | Reference |

|---|---|---|

| Morpholine | 1-[1-Hydroxy-4-(morpholin-4-ylmethyl)naphthalen-2-yl]ethanone | researchgate.net |

| Piperidine | 1-[1-Hydroxy-4-(piperidin-1-ylmethyl)naphthalen-2-yl]ethanone | researchgate.net |

| Piperazine | 1,4-Bis({1-hydroxy-2-acetylnaphthalen-4-yl}methyl)piperazine | researchgate.net |

| 1-(2-Pyridyl)piperazine | 1-{1-Hydroxy-4-[4-(2-pyridyl)piperazin-1-ylmethyl]naphthalen-2-yl}ethanone | researchgate.net |

Four-Component Reaction Systems for Complex Adducts

While specific examples of four-component reactions for the direct synthesis of this compound are not prevalent in the literature, multicomponent reactions (MCRs) are a powerful strategy for building molecular complexity in a single step. Conceptually, a four-component reaction could be designed to assemble the target structure.

One-pot sequential reactions that combine different reaction types are also valuable. For instance, a one-pot Knoevenagel-aza-annulation strategy has been used to synthesize peripherally fused N-aryl-2-pyridonoporphyrins. This involved the in-situ generation of a reactive intermediate from 4-hydroxycoumarin (B602359) or its benzannulated analog and an aniline (B41778), which then reacted with a 2-formyl-meso-tetraarylporphyrin. acs.org This showcases the potential for complex, multi-step sequences in a single pot to generate intricate molecular architectures.

Functional Group Interconversions on Existing Naphthalene-Ketone Frameworks

Functional group interconversions (FGIs) are essential for modifying a pre-existing molecular scaffold to achieve the desired target molecule. numberanalytics.com These transformations allow for the manipulation of various parts of the molecule, including the alkyl chain and substituents on the aromatic ring. numberanalytics.comub.edu

Strategies for Alkyl Chain Elongation at the Ketone Position

Starting from a precursor like 1-(1-hydroxy-2-naphthalenyl)ethanone, various methods can be employed to elongate the alkyl chain to the desired hexanoyl group.

One common approach is the Arndt-Eistert reaction , which allows for the one-carbon homologation of a carboxylic acid. vanderbilt.edu This would first require the oxidation of the methyl ketone to a carboxylic acid. The resulting acid can then be converted to its acid chloride, which reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (like water, alcohol, or an amine) yields the elongated carboxylic acid derivative, which can then be converted to the corresponding ketone.

Another strategy involves the use of organometallic reagents. For example, the methyl ketone can be converted to an enolate, which can then be alkylated with a suitable four-carbon electrophile, such as a butyl halide. However, controlling polyalkylation and ensuring C-alkylation over O-alkylation can be challenging.

Alternatively, the ketone can be reduced to an alcohol, which is then converted to a good leaving group (e.g., a tosylate or halide). This can then be displaced by a nucleophile, such as the anion of a suitable β-ketoester, followed by decarboxylation to yield the desired elongated ketone.

Manipulation of Hydroxyl and Other Substituents

The hydroxyl group on the naphthalene ring and other potential substituents can be modified to create a range of analogues. nih.gov The phenolic hydroxyl group can be alkylated or acylated to protect it or to introduce different functionalities. For instance, etherification can be achieved by reacting the naphthol with an alkyl halide in the presence of a base.

The aromatic ring itself can be further functionalized through electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups, respectively, onto the naphthalene ring. These groups can then serve as handles for further transformations, such as reduction of a nitro group to an amine or cross-coupling reactions with a halogen. The synthesis of various 1-naphthol derivatives with different substituents has been reported, showcasing the versatility of these modifications. nih.gov

The manipulation of substituents is a key strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. For example, a series of 1-hydroxynaphthalene-2-carboxanilides with various substituents on the aniline ring were synthesized to explore their anticancer properties. nih.gov

Mechanistic Investigations of Reaction Pathways

Elucidation of Acylation Mechanisms (e.g., Acylium Ion Formation, Intermediates)

The most direct synthesis of 1-(1-hydroxynaphthalen-2-yl)hexan-1-one involves the Friedel-Crafts acylation of 1-naphthol (B170400). This electrophilic aromatic substitution reaction proceeds through a well-established mechanism involving the formation of a highly reactive acylium ion. sigmaaldrich.commasterorganicchemistry.com

The reaction is initiated by the interaction of an acylating agent, such as hexanoyl chloride or hexanoic anhydride, with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com The Lewis acid coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond. This cleavage generates a resonance-stabilized acylium ion, which acts as the potent electrophile. sigmaaldrich.comyoutube.com

The electron-rich naphthalene (B1677914) ring of 1-naphthol then attacks the electrophilic carbon of the acylium ion. The hydroxyl group of 1-naphthol is a strongly activating, ortho-para directing group, making the aromatic ring highly susceptible to electrophilic attack. The acylation occurs preferentially at the C2 position (ortho to the hydroxyl group) due to steric and electronic factors, leading to the formation of a carbocation intermediate known as a sigma complex. youtube.com Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the C2 position, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound. masterorganicchemistry.comyoutube.com A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org

Table 1: Key Intermediates in the Friedel-Crafts Acylation of 1-Naphthol

| Step | Intermediate/Complex | Description |

| 1 | Lewis Acid-Acyl Halide Complex | The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen and the halide of the hexanoyl chloride. |

| 2 | Hexanoyl Acylium Ion | A resonance-stabilized carbocation ([CH₃(CH₂)₄C=O]⁺ ↔ CH₃(CH₂)₄C≡O⁺) is formed, acting as the active electrophile. nih.gov |

| 3 | Sigma Complex (Arenium Ion) | The acylium ion attacks the C2 position of the 1-naphthol ring, forming a non-aromatic, cationic intermediate. |

| 4 | Product-Catalyst Complex | The final ketone product forms a complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst. organic-chemistry.org |

Mechanistic Hypotheses for Multi-Component Condensations (e.g., o-Quinone Methides, Enamine Intermediates)

The structure of this compound and its precursors allows for participation in complex multi-component reactions, which can proceed through highly reactive, transient intermediates like o-quinone methides and enamines.

o-Quinone Methide (o-QM) Intermediates: Naphthol derivatives are known precursors to o-naphthoquinone methides, which are versatile intermediates in the synthesis of natural products. nih.gov These species can be generated from precursors like 2-hydroxy-1-naphthalenemethanol through dehydration. acs.org The resulting 1,2-naphthoquinone-1-methide is a highly reactive intermediate that can be intercepted by various nucleophiles or dienophiles in cycloaddition reactions. nih.govacs.org For instance, a multi-component reaction could be envisioned where an aldehyde condenses with 1-naphthol to form a hydroxymethyl derivative in situ, which then eliminates water to form the o-QM. This intermediate can then react with a third component, such as a thiol or an alkene, in a 1,4-addition or Diels-Alder reaction, respectively. acs.orgnih.gov

Enamine Intermediates: The ketone moiety of this compound can react with a secondary amine (e.g., pyrrolidine, morpholine) under acid catalysis to form an enamine. wikipedia.orgmasterorganicchemistry.com Enamines are nitrogen analogs of enols and are excellent carbon-based nucleophiles due to resonance that places a negative charge on the α-carbon. masterorganicchemistry.com This enamine intermediate can participate in multi-component reactions, such as the Stork enamine alkylation, by reacting with electrophiles like alkyl halides. wikipedia.org A hypothetical three-component reaction could involve the formation of the enamine from the title compound, followed by its reaction with an α,β-unsaturated aldehyde in a Michael addition, and subsequent cyclization, a strategy that capitalizes on the dual nucleophilic and electrophilic nature of the intermediates. nih.gov

Table 2: Proposed Intermediates in Hypothetical Multi-Component Reactions

| Reaction Type | Key Intermediate | Generation Method | Subsequent Reaction |

| o-QM Mediated | 1,2-Naphthoquinone-1-methide | Dehydration of a 2-functionalized 1-naphthol derivative (e.g., from condensation with an aldehyde). acs.org | Nucleophilic addition (e.g., with thiols, azides) or [4+2] cycloaddition (e.g., with vinyl ethers). acs.orgrsc.org |

| Enamine Mediated | Enamine of this compound | Condensation of the ketone with a secondary amine under acid catalysis. youtube.com | Nucleophilic attack on an electrophile (e.g., alkyl halide, Michael acceptor). masterorganicchemistry.com |

Understanding Nucleophilic Addition and Cyclization Pathways

The juxtaposition of the hydroxyl and carbonyl groups in this compound provides a platform for investigating nucleophilic addition and subsequent cyclization reactions.

Nucleophilic Addition: The carbonyl carbon of the hexanoyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center. masterorganicchemistry.com Reagents such as organometallics (e.g., Grignard reagents) or hydrides (e.g., NaBH₄) can add to the carbonyl, forming tertiary or secondary alcohols, respectively. This pathway allows for the elaboration of the hexanoyl side chain.

Cyclization Pathways: The 1,2-disubstituted pattern on the naphthalene ring makes this compound an excellent substrate for cyclization reactions to form fused heterocyclic systems. For example, condensation of this compound with hydrazine (B178648) or its derivatives would yield a hydrazone. This intermediate, upon treatment with a suitable reagent like triphosgene (B27547), could undergo cyclization to form a naphthoxazine ring system, a pathway demonstrated for the analogous 2-acetyl-1-naphthol. mdpi.com Other potential cyclizations could involve intramolecular reactions, such as an acid-catalyzed intramolecular Friedel-Crafts reaction of the side chain onto the naphthalene ring to form a new fused ring, or an electrophilic cyclization of a related alkynyl naphthol derivative. nih.gov

Table 3: Example of a Potential Cyclization Pathway via Hydrazone Formation

| Step | Reaction | Intermediate/Product |

| 1 | Condensation | Reaction of this compound with phenylhydrazine (B124118) to form the corresponding phenylhydrazone. mdpi.com |

| 2 | Cyclization | Treatment of the phenylhydrazone with a cyclizing agent like triphosgene. mdpi.com |

Role of Catalysts and Solvents in Reaction Kinetics and Selectivity

In Acylation Reactions: For the Friedel-Crafts acylation synthesis, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. sigmaaldrich.com The strength and amount of the catalyst influence the reaction rate. A stoichiometric amount is often necessary because the catalyst complexes with both the hydroxyl group of the starting material and the carbonyl group of the product, deactivating it. organic-chemistry.org The solvent choice, such as nitrobenzene (B124822) or dichloroethane, can affect the solubility of the reactants and the activity of the catalyst. Modern approaches have explored greener alternatives, including ionic liquids and solid-supported catalysts, to improve sustainability and ease of workup. sigmaaldrich.com

In Condensation and Cyclization Reactions: The generation of reactive intermediates is highly dependent on the reaction conditions. The formation of o-quinone methides can be initiated thermally or photochemically, with the solvent playing a key role in the intermediate's lifetime and reactivity. acs.orgnih.gov Enamine formation is typically catalyzed by a mild acid, and the reaction is often driven to completion by removing the water byproduct. masterorganicchemistry.com In asymmetric reactions, such as the [4+2] cycloaddition of a naphthol derivative with an in situ generated o-QM, chiral Brønsted acid catalysts (e.g., chiral phosphoric acids) are instrumental in achieving high enantioselectivity by controlling the spatial arrangement of the reactants in the transition state. rsc.org Solvents can also mediate proton transfer and stabilize charged intermediates, thereby influencing the reaction pathway and stereochemical outcome.

Table 4: Influence of Catalysts and Solvents on Reaction Pathways

| Reaction Type | Catalyst/Reagent | Solvent | Role/Effect |

| Friedel-Crafts Acylation | Lewis Acids (AlCl₃, FeCl₃) | Dichloroethane, Nitrobenzene | Activates the acylating agent; affects regioselectivity and rate. sigmaaldrich.com |

| o-QM Generation | Thermal or Photochemical | Aqueous solutions, Acetonitrile (B52724) | Initiates dehydration/elimination; solvent affects intermediate stability and reaction rates with nucleophiles. acs.org |

| Enamine Formation | Acid catalyst (e.g., p-TsOH) | Toluene, Benzene (B151609) | Catalyzes the condensation reaction; azeotropic removal of water drives the equilibrium. masterorganicchemistry.com |

| Asymmetric Cycloaddition | Chiral Phosphoric Acid | Dichloromethane (B109758), Toluene | Controls the enantioselectivity of the cycloaddition by creating a chiral environment. rsc.org |

Advanced Organic Transformations and Derivatization of 1 1 Hydroxynaphthalen 2 Yl Hexan 1 One

Heterocyclic Ring Annulation and Cyclization Reactions

The presence of the hydroxyl and ketone groups in close proximity on the naphthalene (B1677914) ring of 1-(1-hydroxynaphthalen-2-yl)hexan-1-one and its derivatives facilitates the construction of various fused heterocyclic systems.

Formation of Chromenone and Benzoxazinone (B8607429) Systems

While direct examples involving this compound are not extensively documented in the provided results, the analogous reactivity of similar 1-hydroxy-2-acylnaphthalenes suggests the potential for chromenone and benzoxazinone formation. For instance, the reaction of 1-hydroxy-2-naphthoic acid with anilines, activated by phosphorus trichloride (B1173362) under microwave conditions, yields N-substituted 1-hydroxynaphthalene-2-carboxanilides. nih.gov This transformation highlights the feasibility of engaging the hydroxyl group and a carbonyl-containing moiety in cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Azoles, Azines)

The synthesis of nitrogen-containing heterocycles from precursors similar to this compound is a well-established area of research.

Isoxazoles: The reaction of chalcones with hydroxylamine (B1172632) hydrochloride is a common method for synthesizing isoxazoles. nih.gov Furthermore, the oxidative cyclization of (2-hydroxy-1-phenyl)ketoximes is a known route to benzo[d]isoxazole-2-oxides. mdpi.com This methodology has been extended to naphthyl analogues, where the oxidative cyclization of (E,Z)-1-(2-hydroxynaphthalen-1-yl)propan-1-one oxime yields 1-ethylnaphtho[1,2-d]isoxazole 2-oxide. mdpi.comresearchgate.net Similarly, the oxidative cyclization of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime produces the stable 1-methylnaphtho[1,2-d]isoxazole 2-oxide. mdpi.comresearchgate.net These examples strongly suggest that the oxime derivative of this compound could serve as a precursor for the synthesis of corresponding naphtho[1,2-d]isoxazole derivatives. The general strategy often involves a 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile. nih.govmdpi.com

Azoles: The broader class of azoles can be accessed through various synthetic routes, often involving cycloaddition reactions. While specific examples starting from the title compound are not detailed, the general principles of azole synthesis are widely applicable.

Azines: Azines, characterized by a –C=N–N=C– functional group, are typically synthesized from alcohols and hydrazine (B178648). chemistryviews.org This suggests that the corresponding alcohol derived from the reduction of this compound could be a viable starting material for azine formation. chemistryviews.org The reaction is often catalyzed by ruthenium(II) complexes and proceeds in one step under aerobic conditions. chemistryviews.org

Generation of Nitrile Oxides and Their Cycloaddition Reactions

Nitrile oxides are highly reactive intermediates that are typically generated in situ and readily undergo 1,3-dipolar cycloaddition reactions to form five-membered heterocycles, most notably isoxazoles. mdpi.compreprints.org The generation of nitrile oxides from oximes is a common strategy. For instance, the oxidative cyclization of 2-hydroxy-1-naphthaldehyde (B42665) oxime can lead to the formation of a naphtho[1,2-d]isoxazole 2-oxide, which can then rearrange to a nitrile oxide. mdpi.compreprints.org This nitrile oxide can then be trapped with various dipolarophiles to yield substituted isoxazoles. mdpi.compreprints.org Specifically, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide has been shown to rearrange to 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide, which was confirmed by its subsequent cycloaddition reactions. preprints.org This indicates that the oxime of this compound could potentially be converted to the corresponding nitrile oxide, opening a pathway for various cycloaddition reactions and the synthesis of a range of heterocyclic compounds. preprints.orgmdpi.com

Redox Chemistry and Derivatives

The ketone and hydroxyl groups of this compound are amenable to a variety of oxidation and reduction reactions, leading to the formation of valuable derivatives.

Oxidation Reactions (e.g., to Carboxylic Acids, Quinones)

Carboxylic Acids: The oxidation of aldehydes to carboxylic acids is a standard transformation. google.com While direct oxidation of the hexanoyl side chain of the title compound to a carboxylic acid is not explicitly described, related transformations are known. For example, 1-formylnaphthalene-6-sulphonic acid can be oxidized to the corresponding carboxylic acid. google.com This suggests that under appropriate conditions, the hexanoyl group could be cleaved and oxidized. More relevantly, the synthesis of 1-hydroxynaphthalene-2-carboxylic acid is well-established. nih.gov

Quinones: The oxidation of hydroxylated naphthalenes can lead to the formation of naphthoquinones. While specific conditions for the oxidation of this compound to a quinone are not provided, the general susceptibility of hydroxynaphthalenes to oxidation suggests this is a plausible transformation.

Reduction Reactions (e.g., to Alcohols)

The carbonyl group of this compound can be readily reduced to the corresponding secondary alcohol, 1-(1-hydroxynaphthalen-2-yl)hexan-1-ol. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of reducing agents. The resulting diol can then be utilized in further synthetic manipulations, such as the synthesis of azines as mentioned earlier. chemistryviews.org

Substitution Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C1 position of this compound is a prime site for nucleophilic substitution reactions, enabling the synthesis of a diverse range of ether and ester derivatives. These transformations proceed through the activation of the hydroxyl group, typically by deprotonation with a base to form a more nucleophilic phenoxide ion.

O-Alkylation for Ether Synthesis

The conversion of the hydroxyl group to an ether linkage can be readily achieved through reactions with various alkylating agents. A common and effective method is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The choice of base and solvent system can be critical in managing the reactivity and preventing potential side reactions, such as C-alkylation. For instance, the use of polar aprotic solvents generally favors the desired O-alkylation over C-alkylation.

Recent advancements in etherification methodologies also include visible-light photoredox catalysis, which can generate alkoxy radicals from alcohols for subsequent C-O bond formation under mild conditions.

O-Acylation for Ester Synthesis

The synthesis of ester derivatives from the hydroxyl group of this compound is another fundamental transformation. This is commonly achieved by acylation using acyl chlorides or acid anhydrides in the presence of a base. The reaction, often a variation of the Schotten-Baumann reaction, typically employs a base like pyridine (B92270) or triethylamine, which also serves as a scavenger for the hydrochloric acid byproduct when acyl chlorides are used. These reactions are generally high-yielding and proceed under mild conditions, often at room temperature.

Chemoselective O-acylation can also be performed under acidic conditions. For example, using an acyl chloride in a strong acid like trifluoroacetic acid can lead to selective esterification of the hydroxyl group while the rest of the molecule remains protonated and less reactive.

The following table summarizes representative substitution reactions of the hydroxyl group:

| Product Type | Reagents | Base/Catalyst | Solvent | General Yield |

| Ether | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | DMF, Acetonitrile | High |

| Ester | Acyl Chloride (e.g., CH₃COCl, C₆H₅COCl) | Pyridine, Triethylamine | Dichloromethane (B109758), THF | High |

Table 1: Representative Substitution Reactions of the Hydroxyl Group. Yields are generalized based on standard Williamson ether synthesis and Schotten-Baumann reaction conditions for similar phenolic substrates.

Selective Functionalization of the Naphthalene Ring

The naphthalene ring of this compound is an activated aromatic system, susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the combined directing effects of the powerful electron-donating hydroxyl group at C1 and the deactivating, meta-directing acyl group at C2. The strong activating effect of the hydroxyl group typically directs incoming electrophiles to the ortho and para positions relative to it. In this case, the C4 position is the most electronically enriched and sterically accessible site for electrophilic attack.

Electrophilic Halogenation

Halogenation, particularly bromination, serves as a key step for introducing a versatile functional handle onto the naphthalene ring. The reaction of this compound with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like dichloromethane or acetic acid is expected to yield the 4-bromo derivative with high regioselectivity. The hydroxyl group's strong activating nature ensures that substitution occurs preferentially on the same ring.

Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom, such as bromine, at the C4 position opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming new carbon-carbon bonds. acs.orgtandfonline.com This reaction involves the coupling of the 4-bromo derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.org

This methodology allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, onto the naphthalene core. The reaction conditions are generally mild and tolerant of many functional groups, making it a highly versatile and widely used transformation in modern organic synthesis. nih.gov

The two-step sequence of bromination followed by Suzuki-Miyaura coupling provides a robust strategy for the synthesis of a diverse library of derivatives of this compound, each with unique structural features.

The following table outlines a representative two-step functionalization of the naphthalene ring:

| Step | Reaction | Reagents | Product | General Yield |

| 1 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 1-(4-Bromo-1-hydroxynaphthalen-2-yl)hexan-1-one | High |

| 2 | Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., C₆H₅B(OH)₂) | 1-(1-Hydroxy-4-phenylnaphthalen-2-yl)hexan-1-one | Good to Excellent |

Table 2: Representative Two-Step Functionalization of the Naphthalene Ring. Yields are generalized based on established procedures for bromination of activated naphthols and Suzuki-Miyaura coupling of aryl bromides.

Role As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Polycyclic Aromatic Compounds

While direct studies detailing the use of 1-(1-hydroxynaphthalen-2-YL)hexan-1-one in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the inherent reactivity of the 2-acyl-1-naphthol scaffold suggests its potential as a precursor for such transformations. PAHs, which consist of multiple fused aromatic rings, are of significant interest due to their applications in materials science and their presence in various natural and combustion processes. globethesis.comwikipedia.orguni-heidelberg.de

The synthesis of larger polycyclic systems often involves intramolecular cyclization reactions. The presence of the hexanoyl chain and the reactive naphthalene (B1677914) ring in this compound provides the necessary components for such cyclizations. For instance, under acidic conditions, the carbonyl group of the hexanoyl chain could be protonated, facilitating an intramolecular electrophilic attack on the electron-rich naphthalene ring, leading to the formation of a new fused ring system. The specific conditions for such reactions would need to be optimized to control the regioselectivity of the cyclization.

Furthermore, the phenyl addition-dehydrocyclization (PAC) mechanism has been identified as a significant pathway for the formation of PAHs at high temperatures. uhmreactiondynamics.org This process involves the addition of a phenyl radical to an existing aromatic system, followed by cyclization and dehydrogenation. While this specific mechanism may not be directly applicable to this compound under typical laboratory conditions, it highlights the general propensity of naphthalene derivatives to participate in reactions that extend their polycyclic framework.

Intermediate in the Construction of Diverse Heterocyclic Frameworks

The utility of 2-acyl-1-naphthols as precursors for a wide array of heterocyclic compounds is well-established, suggesting a similar potential for this compound. chemicalbook.commdpi.comrsc.orgrsc.org The presence of the hydroxyl and carbonyl groups in close proximity allows for a variety of cyclization reactions with different reagents to form five, six, or even seven-membered heterocyclic rings.

One notable application is in the synthesis of naphthoxazines. For example, the reaction of hydrazones derived from 2-acetyl-1-naphthol with triphosgene (B27547) leads to the formation of naphtho[1,2-e]-1,3-oxazines or their spiro dimers, depending on the reaction stoichiometry. mdpi.com It is conceivable that the corresponding hydrazone of this compound could undergo a similar transformation to yield analogous heterocyclic structures with a pentyl substituent.

Furthermore, the oxidative cyclization of oximes derived from related 2-acyl-1-naphthols has been shown to produce naphtho[1,2-d]isoxazole 2-oxides. mdpi.comresearchgate.net For instance, the oxidative cyclization of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime yields the corresponding 1-methylnaphtho[1,2-d]isoxazole 2-oxide. mdpi.com This suggests that the oxime of this compound could serve as a precursor to 1-pentylnaphtho[1,2-d]isoxazole 2-oxide, a potentially novel heterocyclic compound.

The reactivity of the 2-acyl-1-naphthol core also extends to multicomponent reactions, which are efficient processes for building molecular complexity in a single step. 2-Naphthol (B1666908), a closely related compound, is widely used in such reactions to synthesize a variety of biologically relevant heterocycles, including xanthenes, chromenes, and furans. chemicalbook.com The presence of the hexanoyl group in this compound could influence the outcome of these multicomponent reactions, potentially leading to new and interesting molecular scaffolds. For example, a one-pot reaction involving 2-formyl-meso-tetraarylporphyrins and 3-hydroxy-3-(1-hydroxynaphthalen-2-yl)-N-arylacrylamides, which can be generated in situ, leads to the formation of peripherally fused N-aryl-2-pyridonoporphyrins. acs.org

Enabling Chirality in Complex Structures (e.g., Chiral Ligands, Cyclopropanes)

One approach to inducing chirality is through the use of chiral catalysts or auxiliaries in reactions involving the 2-acyl-1-naphthol moiety. For instance, the synthesis of a stable chiral cyclopropane (B1198618) formate (B1220265) ester intermediate has been reported starting from a (1R,2S)-((R)-2'-hydroxy-1,1'-binaphthyl-2-yl) derivative. nih.gov Although this starting material is more complex, it demonstrates the principle of utilizing the naphthyl framework to construct chiral cyclopropane rings. It is plausible that enantioselective cyclopropanation reactions could be developed for alkenes derived from this compound.

Furthermore, the development of chiral ligands is crucial for asymmetric catalysis. Axially chiral biaryl compounds, many of which are derived from 2-naphthol, are a prominent class of chiral ligands. researchgate.net The synthesis of such ligands often involves the strategic functionalization of the naphthyl rings. While the hexanoyl group of this compound does not inherently confer chirality, it could serve as a handle for further synthetic modifications to build chiral ligands.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net Both one-dimensional and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the molecular structure.

¹H NMR and ¹³C NMR Spectral Analysis for Structure Confirmation

The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons in the molecule. The ¹³C NMR spectrum, which is often simpler due to the low natural abundance of the ¹³C isotope, reveals the number of unique carbon environments. researchgate.net The chemical shifts in both spectra are influenced by the electronic environment of the nuclei, with deshielded nuclei appearing at higher chemical shifts (downfield). youtube.com

For compounds with similar structures, such as derivatives of naphthalene (B1677914), the analysis of ¹H and ¹³C NMR spectra is crucial for confirming the substitution patterns and the nature of the side chains. nih.govchemicalbook.com The signals in the aromatic region of the ¹H NMR spectrum, for instance, can help determine the positions of substituents on the naphthalene ring system through their splitting patterns and coupling constants. The ¹³C NMR spectrum confirms the presence of the carbonyl group and the different aromatic and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 135 |

| Hydroxyl OH | 9.0 - 12.0 (broad) | - |

| Carbonyl C=O | - | 195 - 210 |

| α-CH₂ | 2.8 - 3.2 | 35 - 45 |

| Aliphatic CH₂ | 1.2 - 1.8 | 20 - 35 |

| Terminal CH₃ | 0.8 - 1.0 | 10 - 15 |

Note: These are predicted ranges and actual values may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within a molecule. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduresearchgate.net Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is instrumental in piecing together fragments of the molecule, such as the hexanoyl chain and the arrangement of protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes further). sdsu.eduyoutube.com HMBC is particularly powerful for connecting different structural fragments, for example, linking the carbonyl carbon of the hexanoyl chain to the protons on the naphthalene ring, thus confirming the point of attachment.

Solid-State NMR and Chemical Shift Tensor Analysis

While solution-state NMR is more common, solid-state NMR can provide valuable information about the molecule's structure and dynamics in the solid phase. It can reveal details about polymorphism, molecular packing, and intermolecular interactions. Chemical shift tensor analysis, a component of solid-state NMR, provides a more complete picture of the electronic environment around a nucleus than the isotropic chemical shift observed in solution.

Long-Range Coupling Constant Measurements

The measurement of long-range heteronuclear coupling constants (ⁿJCH, where n > 1) can provide fine-grained structural details. nih.gov These couplings, often in the range of 2-15 Hz, can help to confirm assignments and establish connectivity across non-protonated carbons or heteroatoms. nih.gov Experiments like J-HMBC are specifically designed to measure these small coupling constants. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. biointerfaceresearch.comnih.gov

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. Key functional groups have characteristic absorption frequencies. For this compound, the FT-IR spectrum would be expected to show a strong absorption for the carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, likely involved in hydrogen bonding. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds or symmetric vibrations often show strong signals in the Raman spectrum. For this compound, the aromatic ring vibrations would likely be strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Carbonyl (C=O) | C=O stretch | 1650 - 1700 |

| Aromatic C=C | C=C stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and can be used to determine the purity of the compound. The mass spectrometer provides the molecular weight of the eluting components. Fragmentation patterns observed in the mass spectrum can give clues about the structure of the molecule. For this compound, characteristic fragments would likely arise from the cleavage of the hexanoyl side chain.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. nih.govdergipark.org.tr For hydroxynaphthalene derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311+G(d,p)) have been successfully used to model their molecular characteristics. dergipark.org.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible side chains like the hexanoyl group in 1-(1-hydroxynaphthalen-2-yl)hexan-1-one, conformational analysis is crucial to identify the various possible low-energy structures (conformers) and their relative stabilities.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. preprints.org For hydroxynaphthalene derivatives, the HOMO is typically localized over the electron-rich naphthalene (B1677914) ring and the hydroxyl group, while the LUMO is often distributed over the carbonyl group and the aromatic system.

DFT calculations on related compounds have been used to determine these energy levels and predict their chemical reactivity. dergipark.org.tr The presence of electron-donating (hydroxyl) and electron-withdrawing (carbonyl) groups directly influences the energy and distribution of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model Compound (Note: Data is hypothetical based on typical values for similar aromatic ketones)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. dergipark.org.tr The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic attack or hydrogen bond donation. The naphthalene ring would show regions of intermediate potential (green), with some negative character due to the delocalized π-electrons.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For this compound, the chemical shift of the hydroxyl proton would be significantly affected by the intramolecular hydrogen bond, causing it to appear downfield in the ¹H NMR spectrum. The chemical shifts of the carbon atoms in the naphthalene ring and the hexanoyl chain can also be predicted and correlated with their electronic environment. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. bohrium.com The calculated spectrum for this compound would show a characteristic O-H stretching frequency, which would be red-shifted (lowered) due to the intramolecular hydrogen bond. The C=O stretching frequency of the ketone would also be predicted.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). dergipark.org.tr The calculated transitions correspond to the excitation of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO). For hydroxynaphthalene derivatives, the spectra typically show transitions corresponding to the π-π* and n-π* excitations within the aromatic system and the carbonyl group. researchgate.netias.ac.in

Table 2: Predicted Spectroscopic Data for this compound (Note: Values are illustrative based on data for analogous compounds)

| Spectroscopic Parameter | Predicted Value | Comment |

|---|---|---|

| ¹H NMR δ (OH) | ~12-14 ppm | Deshielded due to intramolecular H-bond |

| IR ν(O-H) | ~3200-3400 cm⁻¹ | Broad, shifted to lower frequency by H-bond |

| IR ν(C=O) | ~1640-1660 cm⁻¹ | Lowered by conjugation and H-bond |

| UV-Vis λmax | ~300-350 nm | Corresponds to π-π* transitions of the naphthalene system |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)

The stability and properties of this compound are significantly influenced by both intramolecular and intermolecular interactions.

Hydrogen Bonding: As previously mentioned, the most significant intramolecular interaction is the hydrogen bond between the C1-hydroxyl group and the carbonyl oxygen. nih.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonds can also form, leading to dimers or larger aggregates. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions. nih.gov By analyzing the electron density at bond critical points (BCPs), one can quantify the strength and nature of interactions like hydrogen bonds. For the intramolecular hydrogen bond in this compound, QTAIM would provide values for the electron density and its Laplacian at the BCP, confirming the presence and strength of the interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and orbital interactions within a molecule. nih.govorientjchem.org It can be used to quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the charge transfer from the lone pair of the carbonyl oxygen (donor) to the antibonding orbital of the O-H bond (acceptor) in the intramolecular hydrogen bond. This analysis confirms the delocalization of electron density that contributes to the stability of the hydrogen-bonded ring. orientjchem.org

Reaction Pathway Modeling and Transition State Analysis

For instance, the synthesis of such compounds often involves Friedel-Crafts acylation of 1-naphthol (B170400). Computational modeling of this reaction could elucidate the regioselectivity (acylation at the 2-position versus the 4-position) by comparing the energies of the transition states leading to the different products. The calculations would likely show that the transition state for acylation at the 2-position, stabilized by the adjacent hydroxyl group, is lower in energy. nih.gov

Furthermore, the reactivity of the carbonyl group or the aromatic ring in subsequent reactions could be modeled. For example, the reduction of the ketone or electrophilic substitution on the naphthalene ring could be investigated by locating the relevant transition states and calculating the reaction energy profiles.

Non-Linear Optical (NLO) Property Calculations

Computational methods, primarily based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO properties of new molecules. These methods allow for the calculation of key parameters such as polarizability (α) and, more importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule to an external electric field.

Theoretical investigations into similar naphthalene derivatives have demonstrated the effectiveness of DFT calculations in elucidating their NLO properties. rsc.orgasianpubs.org For instance, studies on molecules containing a naphthalene unit linked to a nitrophenyl group have been conducted using various hybrid DFT functionals like B3LYP to calculate the first static hyperpolarizabilities. asianpubs.org These studies have shown that such molecular systems can possess significant NLO responses. asianpubs.org

The computational approach typically involves optimizing the ground state geometry of the molecule using a selected DFT functional and basis set. Following this, the polarizability and hyperpolarizability tensors are calculated. TD-DFT calculations are then often employed to understand the electronic transitions and their contribution to the NLO properties. rsc.org The choice of the functional and basis set is critical for obtaining accurate predictions. For example, range-separated functionals like CAM-B3LYP have been shown to provide more accurate results for NLO properties and electronic excitation energies compared to conventional hybrid functionals. rsc.org

In the context of this compound, a computational study would likely involve the following steps:

Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable conformation.

Electronic Structure Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron distribution and the energy gap, which is a key indicator of chemical reactivity and electronic transitions.

NLO Property Calculation: Computation of the static and frequency-dependent polarizabilities and hyperpolarizabilities. The first hyperpolarizability (β) is particularly important for second-order NLO applications.

Analysis of Intramolecular Charge Transfer: Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the extent of charge transfer from the hydroxyl group to the carbonyl group through the naphthalene system upon electronic excitation.

Based on studies of analogous compounds, it can be hypothesized that the NLO response of this compound would be influenced by the degree of planarity between the carbonyl group and the naphthalene ring, as this affects the π-conjugation. Twisting between these groups could potentially reduce the NLO response. mdpi.com

To provide a quantitative perspective, the table below presents representative calculated NLO data for related naphthalene derivatives from the literature. It is crucial to note that these values are for analogous compounds and not for this compound itself. They serve to illustrate the order of magnitude of hyperpolarizabilities that can be expected for this class of molecules.

| Compound Name | Computational Method | First Static Hyperpolarizability (β₀) [esu] |

| N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline | B3LYP/6-31++G(d,p) | 14.5 x 10⁻³⁰ |

| N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline | B3LYP/6-31++G(d,p) | 8.7 x 10⁻³⁰ |

Table 1: Representative calculated first static hyperpolarizability (β₀) values for analogous naphthalene derivatives. The data is illustrative and not for the subject compound.

Non Biological Applications and Material Science Relevance

Use as UV Absorbers and Photooxidation Inhibitors (for derivatives)

Derivatives of hydroxynaphthyl ketones are recognized for their potential as UV absorbers and photooxidation inhibitors. The naphthalene (B1677914) core provides a chromophore that strongly absorbs ultraviolet radiation, a property that is crucial for protecting materials from photodegradation. The presence of a hydroxyl group in conjugation with the carbonyl group can lead to efficient dissipation of absorbed energy through mechanisms like excited-state intramolecular proton transfer (ESIPT). This process allows the molecule to return to its ground state without initiating harmful photochemical reactions.

A study on 3-(methyl or phenyl)benzo[d]isoxazole 2-oxide derivatives, which can be synthesized from (2-hydroxy-1-phenyl)ketoximes, has demonstrated their effectiveness as UV absorbers and photooxidation inhibitors for polystyrene. mdpi.com The photophysical properties of o-acetylnaphthol isomers, such as 1-acetyl-2-naphthol, have also been investigated, revealing their potential for applications based on their photostability and energy dissipation mechanisms. nih.gov The absorption spectra of 1-naphthol (B170400) and 2-naphthol (B1666908) show strong absorption in the UV region, which is a key characteristic for UV absorbers. researchgate.net

The effectiveness of these compounds as photooxidation inhibitors is linked to their ability to quench reactive oxygen species or to act as radical scavengers, thus preventing the degradation of the host material. The specific substitution pattern on the naphthalene ring and the nature of the acyl group can be tailored to optimize these properties.

Table 1: UV Absorption Maxima of Naphthol Derivatives

| Compound | Solvent | Absorption Maximum (λmax, nm) |

| 1-Naphthol | n-Hexane | ~310 (¹Lb), ~280 (¹La) |

| 2-Naphthol | n-Hexane | ~325 (¹Lb), ~275 (¹La) |

| Naphthol AS-BL | 267 |

Data sourced from studies on naphthol and its derivatives, which are structurally related to the subject compound. researchgate.netaatbio.com

Potential in Organic Materials Development

The unique photophysical properties of hydroxynaphthyl ketones make them attractive for the development of advanced organic materials. The ESIPT phenomenon observed in some of these compounds leads to a large Stokes shift, which is beneficial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov The dual emission often observed in ESIPT-capable molecules can be sensitive to the local environment, making them suitable as responsive materials.

The ability of naphthol derivatives to form polymers and copolymers opens up possibilities for creating new materials with tailored properties. For instance, the electropolymerization of naphthols has been studied, and while it can lead to electrode fouling, copolymerization with other monomers can produce porous and rough deposits with potential applications in sensor technology. mdpi.com The incorporation of hydroxynaphthyl ketone moieties into polymer backbones could enhance their thermal stability and photostability.

Furthermore, the synthesis of peri-substituted acyl pyrrolyl naphthalenes has been explored, and their photophysical behavior, including solvatochromism and enhanced emission in protic solvents, suggests their potential use in creating "turn-on" fluorescent materials. mdpi.com These properties are highly desirable for the development of smart materials that respond to specific chemical or physical stimuli.

Role in Catalysis (e.g., as ligands or intermediates in catalytic cycles)

Hydroxynaphthyl ketone derivatives have shown significant promise in the field of catalysis, particularly as chiral ligands in asymmetric synthesis. The combination of a hydroxyl group and a ketone within a rigid naphthalene framework provides an ideal scaffold for coordinating with metal centers and creating a well-defined chiral environment.

For example, chiral oxovanadium(IV) complexes derived from tridentate N-salicylidene-α-amino acids, which are structurally related to hydroxynaphthyl ketones, have been used as efficient catalysts for the enantioselective oxidative coupling of 2-naphthols. acs.org The resulting binaphthol products are valuable ligands and auxiliaries in a wide range of asymmetric reactions. The specific substitution on the naphthyl ring and the nature of the amino acid component can be varied to tune the catalyst's activity and enantioselectivity.

Moreover, hydroxynaphthyl ketones can serve as intermediates in catalytic cycles. The synthesis of 2-hydroxyphenyl alkyl ketones through the catalytic rearrangement of phenolic esters highlights the role of these compounds as products of catalytic processes, which can then be used as building blocks for more complex molecules. nih.gov The development of efficient catalytic methods for the synthesis of functionalized ketones is an active area of research, with applications in pharmaceuticals, agrochemicals, and fine chemicals. nih.gov

Table 2: Catalytic Applications of Naphthol Derivatives

| Catalyst/Ligand Type | Reaction Type | Application | Reference |

| Chiral Oxovanadium(IV) Complexes | Asymmetric Oxidative Coupling | Synthesis of Chiral Binaphthols | acs.org |

| Crystalline Aluminosilicates | Catalytic Rearrangement | Synthesis of 2-Hydroxyphenylalkyl Ketones | nih.gov |

This table summarizes catalytic applications of compounds structurally related to 1-(1-hydroxynaphthalen-2-yl)hexan-1-one, illustrating the potential roles of this class of compounds in catalysis.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

A significant challenge in the synthesis of functionalized naphthalenes is the reliance on traditional methods that may involve harsh conditions, toxic solvents, and multi-step procedures. Future research will prioritize the development of more environmentally benign and efficient synthetic strategies.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been successfully used for the synthesis of 1,4- and 1,2-naphthoquinone (B1664529) derivatives, offering advantages such as reduced reaction times, improved yields, and lower energy consumption compared to conventional heating. nih.gov Adapting MAOS protocols for the acylation of 1-naphthol (B170400) could provide a more sustainable route to 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one.

Another green approach is solvent-free or "grindstone" chemistry . This solid-state reaction methodology, which involves grinding reactants together, has been effectively used to synthesize 1-aminoalkyl-2-naphthols in a one-pot, three-component reaction. ijcmas.com Exploring the feasibility of a solvent-free Fries rearrangement or related acylation reactions for producing hydroxynaphthyl ketones could dramatically reduce solvent waste and simplify purification processes. ijcmas.com

The development of novel catalytic systems is also crucial. Research into non-toxic, reusable catalysts to replace traditional Lewis acids in Friedel-Crafts acylation would represent a major step forward. The goal is to create synthetic pathways that are not only efficient but also align with the principles of green chemistry, minimizing environmental impact and maximizing atom economy.

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Challenge |

|---|---|---|

| Microwave-Assisted Synthesis | - Faster reaction rates

| Optimization of reaction conditions (power, temperature, time) for acylation of 1-naphthol. |

| Grindstone Chemistry (Solvent-Free) | - Elimination of hazardous solvents

| Adapting solid-state methods to the specific Fries rearrangement or acylation reaction needed. |

| Novel Catalysis | - Use of non-toxic, recyclable catalysts

| Designing a robust and highly active catalyst that is both cost-effective and environmentally benign. |

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic and steric environment of this compound, featuring a hydroxyl group ortho to a carbonyl substituent on a naphthalene (B1677914) ring, suggests a rich and underexplored reactive landscape. The phenolic hydroxyl and the ketone carbonyl are key functional groups that can be exploited for novel chemical transformations.

Future work could investigate the compound's participation in multicomponent reactions (MCRs) . The reactivity of naphthol analogues in modified Mannich reactions, for instance, has been shown to lead to unexpected and complex products, deviating from classical pathways. nih.gov Investigating how the acyl group in this compound influences the reactivity of the naphthol ring in such reactions could yield novel heterocyclic structures with potential biological or material applications.

Another area of interest is the exploration of intramolecular cyclization reactions . The proximity of the hydroxyl and carbonyl groups could be leveraged to construct fused-ring systems, such as derivatives of naphthofurans or other oxygen-containing heterocycles, under appropriate catalytic conditions. Furthermore, the ketone moiety itself presents opportunities for transformations like α-hydroxylation to create α-hydroxy ketones, which are valuable synthetic intermediates. researchgate.net The development of catalytic methods for the selective oxidation of the α-carbon of the hexanoyl chain would open new synthetic avenues. researchgate.net

Research into the compound's ability to act as a precursor for ortho-quinone methides (o-QMs) is also warranted. The reaction of 2-naphthols with aldehydes is known to generate o-QMs in situ, which are highly reactive intermediates for building complex molecules. ijcmas.com Understanding how the 1-acyl group influences the formation and subsequent reactivity of such intermediates could lead to new synthetic strategies.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of functional molecules. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential properties, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. acs.org This information is critical for predicting the most likely sites for electrophilic and nucleophilic attack, thus informing the design of new reactions and transformation pathways. For example, DFT has been used to understand the electronic structure of complex acridone (B373769) derivatives containing naphthalene units, revealing how different parts of the molecule contribute to its electronic orbitals. acs.org A similar approach could predict the reactivity of the aromatic rings and the carbonyl group in this compound.

Computational modeling can also be used for predictive synthesis . By simulating reaction mechanisms and calculating transition state energies, researchers can evaluate the feasibility of proposed synthetic routes before attempting them in the lab. This can help in identifying the most promising reaction conditions and catalysts, saving time and resources. For instance, modeling the energy barriers for different pathways in multicomponent reactions could predict the most likely product outcome.

Furthermore, computational screening can predict the potential of this compound and its derivatives to serve as building blocks for functional materials. By calculating properties such as fluorescence spectra, charge transport characteristics, and binding affinities to target proteins, researchers can identify promising candidates for applications in organic electronics or medicinal chemistry, guiding the synthesis of new, purpose-designed molecules. google.com

Integration into Advanced Functional Materials

The naphthalene scaffold is a well-established component in a wide range of functional materials due to its rigid, planar structure and rich photophysical properties. google.comijpsjournal.com The specific functionalization pattern of this compound makes it an intriguing candidate for incorporation into advanced materials.

One key area of future research is its potential use in fluorescent sensors and organic electronics . Functionalized naphthalenes are known to exhibit interesting fluorescent properties, including solvatochromatic fluorescence, which makes them suitable for use as environmental sensors. google.com The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups in this compound could lead to unique photophysical behaviors, such as excited-state intramolecular proton transfer (ESIPT), a phenomenon that often results in a large Stokes shift and dual fluorescence. This property is highly desirable for applications in bio-imaging, sensing, and organic light-emitting diodes (OLEDs).

The molecule could also serve as a monomer or a functional building block for advanced polymers and hydrogels . Naphthalene diimides, for example, are used to create n-type semiconducting polymers for organic electronics. acs.org While structurally different, the principle of using a functionalized naphthalene core can be extended. The hydroxyl and carbonyl groups offer reactive handles for polymerization or for grafting onto other polymer backbones. Additionally, naphthalene-modified dipeptides have been shown to form hydrogels in response to pH changes, driven by π-π stacking interactions. wikipedia.org The hexanoyl chain on this compound could be modified to include peptide or other self-assembling moieties to explore the formation of novel soft materials.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(1-Hydroxynaphthalen-2-YL)hexan-1-one?

The compound is typically synthesized via acid- or base-catalyzed condensation reactions . For example, analogous naphthalene derivatives (e.g., 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one) are synthesized using 1-hydroxynaphthalene-2-carbaldehyde and ketone derivatives in the presence of catalysts like p-toluenesulfonic acid or sodium hydroxide . Key steps include:

- Precursor activation : The hydroxyl group on the naphthalene ring enhances electrophilicity, facilitating nucleophilic attack by the carbonyl carbon of hexan-1-one.

- Purification : Column chromatography or recrystallization is used to isolate the product.

- Yield optimization : Reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) are critical variables.

Q. How is the compound characterized structurally and spectroscopically?

Spectroscopic techniques are essential for validation:

- NMR : and NMR identify the hydroxyl proton (δ 9–10 ppm) and ketone carbonyl (δ 200–210 ppm). For analogs like 1-(6-Methoxynaphthalen-2-yl)hexan-1-one, methoxy protons appear at δ 3.8–4.0 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 256.34 for methoxy analogs) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.22 Å) .

Q. What preliminary biological assays are used to evaluate its activity?

In vitro screening focuses on:

- Anti-inflammatory activity : Inhibition of COX-1/2 enzymes, measured via ELISA or fluorometric assays. Structural analogs like 2-(6-Methoxynaphthalen-2-yl)propionic acid (related to naproxen) show IC values in the µM range .

- Antioxidant capacity : DPPH radical scavenging assays quantify hydroxyl group contributions to redox activity .

Advanced Research Questions

Q. How are data contradictions addressed during crystallographic refinement?

Discrepancies in X-ray data (e.g., thermal motion or twinning) are resolved using SHELXL :

- Twin refinement : For twinned crystals, the BASF parameter adjusts scale factors between twin domains .

- Hydrogen bonding networks : The hydroxyl group’s orientation is modeled using restraints (e.g., DFIX for O–H distances).

- Validation tools : R and GooF metrics ensure model reliability. For example, R < 5% indicates high data quality .